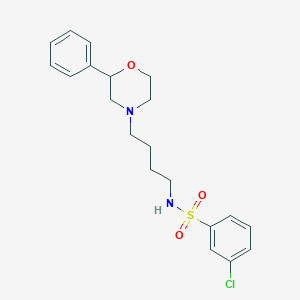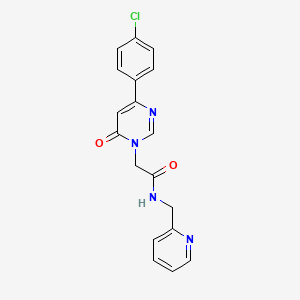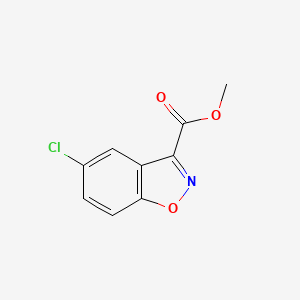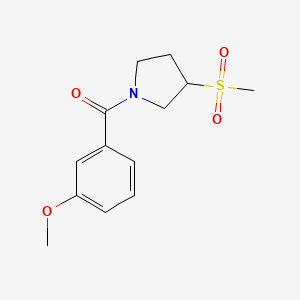![molecular formula C19H20N2O3 B2668071 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922009-11-8](/img/structure/B2668071.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide, also known as DMXBB, is a synthetic compound that belongs to the family of benzodiazepines. DMXBB has been extensively studied in scientific research for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel compounds with structures related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide. For instance, Petrovskii et al. (2017) synthesized dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, showing strong blue emission properties, indicating potential applications in photophysical studies (Petrovskii et al., 2017).
Photophysical Properties
The photophysical properties of dibenzo[b,f][1,4]oxazepines and their derivatives have attracted research interest due to their unique emission characteristics. Almansour et al. (2016) studied benzimidazole-tethered oxazepine heterocyclic hybrids, finding significant agreement between computed molecular structures and X-ray structures, which could indicate their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).
Enantioselective Synthesis
Research on enantioselective synthesis methods for derivatives of dibenzo[b,f][1,4]oxazepines has been explored to create chiral compounds with high enantioselectivities. Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives, demonstrating the importance of these methods in creating compounds for potential therapeutic applications (Munck et al., 2017).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-5-18(22)20-13-7-9-16-14(11-13)19(23)21(3)15-10-12(2)6-8-17(15)24-16/h6-11H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINDNZUZXXNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-{[2-(cyclopentylamino)-2-oxoethyl]thio}pyridazin-3-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2667988.png)

![(E)-4-(Dimethylamino)-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]but-2-enamide](/img/structure/B2667990.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2667991.png)

![4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2667995.png)


![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)